

# 5-Methylfurfural: Application Notes and Protocols for the Food Industry

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## Compound of Interest

Compound Name: 5-Methylfurfural

Cat. No.: B050972

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## Introduction

**5-Methylfurfural** (5-MF) is a naturally occurring organic compound formed during the thermal processing of foods through the Maillard reaction and caramelization.[1][2][3] It is a significant contributor to the desirable flavor profiles of a wide range of products, imparting sweet, caramel-like, nutty, and bread-like notes.[4] This document provides detailed application notes and experimental protocols for the use and analysis of **5-methylfurfural** as a flavoring agent in the food industry. **5-Methylfurfural** is recognized as a flavoring agent by international bodies and has been assigned FEMA number 2702 and JECFA number 745.[5][6][7][8]

## Physicochemical Properties

A summary of the key physicochemical properties of **5-Methylfurfural** is presented in the table below.

Property	Value	Reference
Chemical Formula	C <sub>6</sub> H <sub>6</sub> O <sub>2</sub>	[7]
Molar Mass	110.11 g/mol	[7]
Appearance	Colorless to light yellow liquid	[4]
Odor	Sweet, spicy, warm, slightly caramellic	[4][9]
Boiling Point	187 °C	[7]
Solubility	Slightly soluble in water; soluble in oils	[9]
Density	1.098-1.108 g/mL (20 °C)	[7][9]
Refractive Index	1.525-1.532	[9]

## Quantitative Data

### Occurrence of 5-Methylfurfural and 5-Hydroxymethylfurfural in Food Products

**5-Methylfurfural** and its related compound, 5-hydroxymethylfurfural (HMF), are found in a variety of heat-processed foods. The concentration can vary significantly depending on the food matrix, processing temperature, and storage conditions.

Food Product	5-Methylfurfural (mg/kg)	5-Hydroxymethylfurfural (mg/kg)	Reference
Coffee (Roasted)	157 - 209	77.7 - 3060	<a href="#">[10]</a> <a href="#">[11]</a>
Honey	-	20.55 - 928.96	<a href="#">[12]</a>
Jams	-	51.10 - 245.97	<a href="#">[12]</a>
Fruit Cakes	-	Not Detected - 171.50	<a href="#">[12]</a>
Ketchup	-	32.70 - 72.19	<a href="#">[12]</a>
Fruit Juice	-	11.42 - 39.24	<a href="#">[12]</a>
Canned Fruit	-	15.74 - 44.32	<a href="#">[12]</a>
Syrups	-	47.73 - 63.20	<a href="#">[12]</a>
Balsamic Vinegar	-	~1970	<a href="#">[13]</a>
Carbonated Beverages	-	0.17 - 8.26 (mg/L)	<a href="#">[13]</a>
Tea Beverages	-	0.05 - 1.63 (mg/L)	<a href="#">[13]</a>

## Recommended Starting Levels for Flavor Application

The following table provides suggested starting concentrations for the application of **5-Methylfurfural** in various food systems to achieve a desired flavor profile.

Food Category	Recommended Starting Level (ppm)	Flavor Contribution	Reference
Caramel	2000	Enhances caramel character	<a href="#">[14]</a>
Coffee	2000	Adds to roasted notes	<a href="#">[14]</a>
Chocolate & Cocoa	1500	Contributes to caramel notes in milk chocolate	<a href="#">[14]</a>
Brown Sugar	1500	Enhances brown sugar profiles	<a href="#">[14]</a>
Malt & Malted Milk	1500	Adds a soft-cooked, caramellic note	<a href="#">[14]</a>
Bread	1000	Works well in various bread flavors	<a href="#">[14]</a>
Bacon	2000	Vital for bacon flavor profiles	<a href="#">[14]</a>
Toasted Onion	2000	Provides a sweet, caramellic nuance	<a href="#">[14]</a>
Beef	1000	Applicable to boiled and roasted beef flavors	<a href="#">[14]</a>
Black Tea	500	Tones down bright floral notes	<a href="#">[14]</a>
Maple Syrup	300	Adds a subtle caramel character	<a href="#">[14]</a>
Vanilla Bean	200	Plays a subtle role in authentic vanilla profiles	<a href="#">[14]</a>

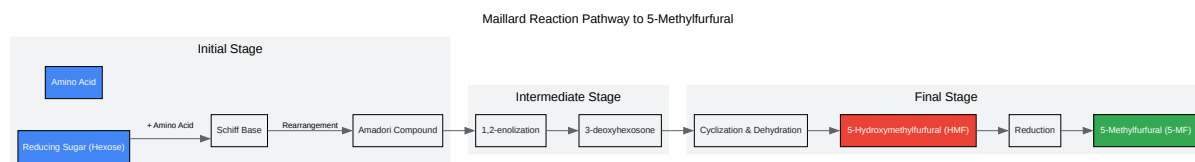
Honey	200	Effective in floral honey flavors	[14]
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## Formation Pathways

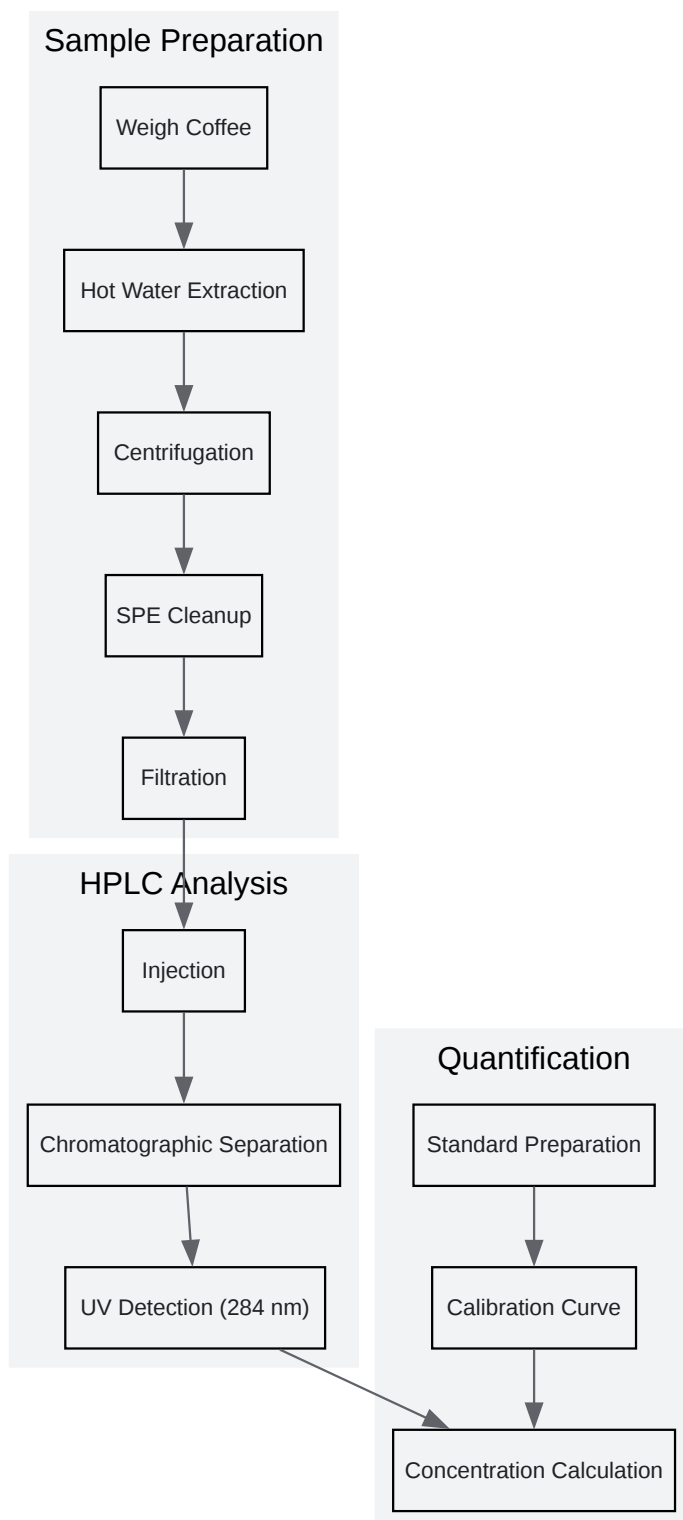
**5-Methylfurfural** is primarily formed through two non-enzymatic browning reactions during the heating of food: the Maillard reaction and caramelization.

### Maillard Reaction

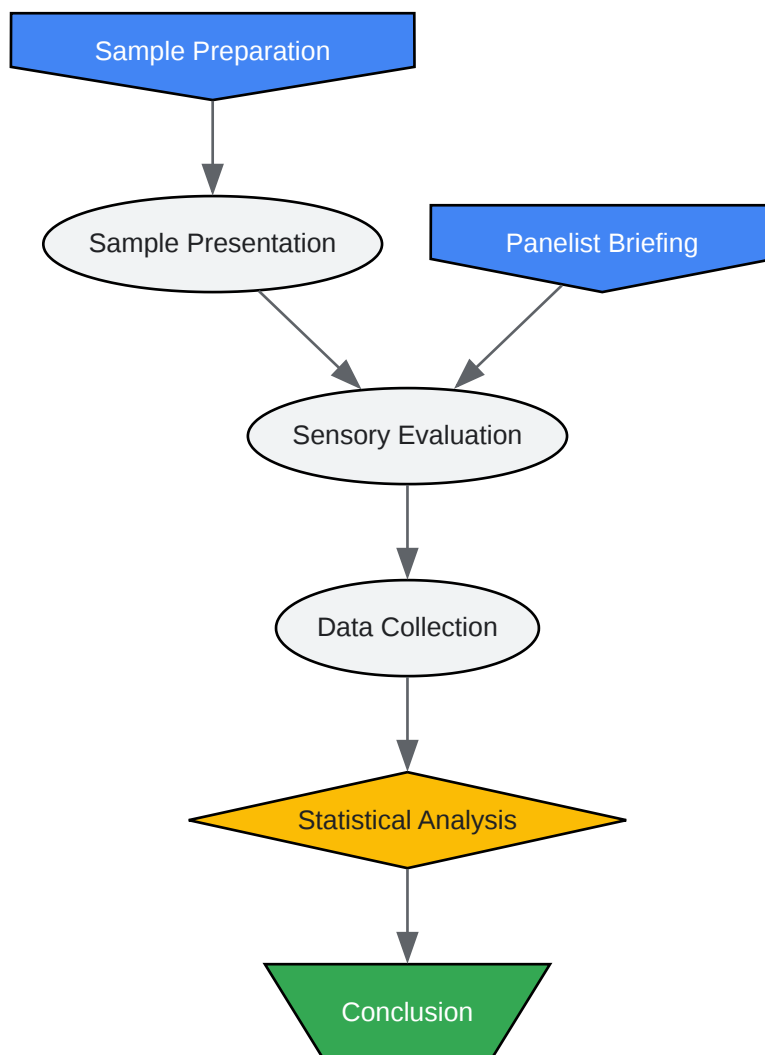
The Maillard reaction is a complex series of reactions between amino acids and reducing sugars. The pathway to **5-methylfurfural** typically involves the reaction of a hexose with an amino acid, leading to the formation of an Amadori compound, which then undergoes further degradation.



## HPLC Analysis Workflow



## Sensory Evaluation (Triangle Test) Workflow



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